Mal-PEG2-Val-Cit-PABA-PNP

ADC linker hydrophilicity logP

First-generation Val-Cit linkers cause ADC aggregation & poor pharmacokinetics when paired with hydrophobic payloads. Mal-PEG2-Val-Cit-PABA-PNP solves this via an integrated PEG2 spacer. - Enables higher DAR (up to 4-8) with reduced aggregation vs. non-PEGylated analogs. - Cathepsin B-cleavable Val-Cit-PABA ensures tumor-selective payload release. - Maleimide provides site-specific conjugation to antibody thiols (stable thioether bond). - Clinically-validated scaffold de-risks CMC and IND filing.

Molecular Formula C34H41N7O13
Molecular Weight 755.7 g/mol
Cat. No. B12432316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG2-Val-Cit-PABA-PNP
Molecular FormulaC34H41N7O13
Molecular Weight755.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCCOCCN3C(=O)C=CC3=O
InChIInChI=1S/C34H41N7O13/c1-21(2)29(39-33(47)52-19-18-51-17-16-40-27(42)13-14-28(40)43)31(45)38-26(4-3-15-36-32(35)46)30(44)37-23-7-5-22(6-8-23)20-53-34(48)54-25-11-9-24(10-12-25)41(49)50/h5-14,21,26,29H,3-4,15-20H2,1-2H3,(H,37,44)(H,38,45)(H,39,47)(H3,35,36,46)/t26-,29-/m0/s1
InChIKeyVZRMIJHOKYFMIG-WNJJXGMVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-PEG2-Val-Cit-PABA-PNP: Modular Cleavable ADC Linker


Mal-PEG2-Val-Cit-PABA-PNP (CAS 1345681‑52‑8, C₃₄H₄₁N₇O₁₃, MW 755.7 g/mol) is a maleimide‑activated, protease‑cleavable linker for antibody‑drug conjugates (ADCs). It integrates a maleimide (Mal) group for thiol‑selective antibody conjugation, a two‑unit polyethylene glycol (PEG₂) spacer, a valine‑citrulline (Val‑Cit) dipeptide that is selectively cleaved by lysosomal cathepsin B, a self‑immolative para‑aminobenzoic acid (PABA) spacer, and a para‑nitrophenyl carbonate (PNP) leaving group for efficient attachment of amine‑containing cytotoxic payloads . The PEG₂ motif is designed to improve aqueous solubility, reduce aggregation, and modulate the pharmacokinetic profile of the final ADC .

Modular, enzyme-cleavable linker for ADC construction studies
Maleimide-thiol conjugation for site-specific antibody attachment
Cathepsin B-sensitive Val-Cit-PABA sequence for intracellular payload release research

Mal-PEG2-Val-Cit-PABA-PNP vs. First-Gen Val-Cit Linkers


Substituting Mal‑PEG2‑Val‑Cit‑PABA‑PNP with a non‑PEGylated linker (e.g., MC‑Val‑Cit‑PAB‑PNP) or a linker containing a different PEG length (PEG₁ or PEG₄) compromises critical ADC properties. The PEG₂ spacer balances hydrophilicity and flexibility; its absence (as in MC‑Val‑Cit‑PAB‑PNP) increases hydrophobicity (log P ≈ 5.22 vs. 1.87 for the PEG₂‑containing compound ), elevating the risk of aggregation, accelerated plasma clearance, and reduced tolerability [1]. Conversely, longer PEG chains (PEG₄) may introduce excessive steric hindrance, potentially impairing payload conjugation or cathepsin B access. PEGylation studies confirm that incorporating PEG elements into dipeptide linkers significantly improves hydrophilicity, biophysical stability, and half‑life while maintaining tumor suppression [2]. Therefore, generic substitution without precise PEG‑length control can undermine conjugate stability, therapeutic index, and in vivo performance, making Mal‑PEG2‑Val‑Cit‑PABA‑PNP the rationally optimized choice for challenging ADC programs.

Attribute
This Linker
First-Gen Val-Cit Analog
Aggregation control
PEG2 spacer reduces hydrophobicity-driven aggregation
Higher aggregation risk with hydrophobic payloads
Plasma stability context
Val-Cit dipeptide shows reported high stability
Disulfide or acid-labile linkers may exhibit lower stability
Payload release pathway
Enzymatic, cathepsin B-specific intracellular release
Non-specific chemical release or non-cleavable metabolism

Mal-PEG2-Val-Cit-PABA-PNP: Data-Driven Comparison


PEG2 Spacer Reduces Aggregation Risk

Mal‑PEG2‑Val‑Cit‑PABA‑PNP exhibits a calculated log P of 1.8746 , whereas the non‑PEGylated analog MC‑Val‑Cit‑PAB‑PNP has a log P of 5.21550 . This 3.34‑unit reduction in log P translates to a >2,000‑fold decrease in theoretical octanol–water partition coefficient, demonstrating substantially higher hydrophilicity conferred by the PEG₂ spacer.

Aggregation mitigation
Class-level inference
PEG2 spacer integrated into linker design; reported to reduce hydrophobicity-driven aggregation versus non-PEGylated Val-Cit-PAB analogs. Related studies show hydrophilic spacers enable DAR ≥8 without aggregation.
Supports conjugation of hydrophobic payloads
Aggregation reduction not directly quantified for this exact compound
ADC linker hydrophilicity logP PEGylation

Val-Cit Dipeptide Stability vs. Non-Cleavable Linkers

An ADC constructed with the Mal‑PEG2‑Val‑Cit‑PABC linker (PABC is synonymous with PABA in this context) and the payload Eribulin achieved an IC50 of 0.10 nM against the FOLR1‑high IGROV‑1 ovarian cancer cell line [1]. This potency is comparable to, or exceeds, that of clinically validated ADCs employing the non‑PEGylated MC‑Val‑Cit‑PAB linker (e.g., anti‑CD22‑MC‑vc‑MMAE with IC50s of 0.95 nM and 3.3 nM in WSU and BJAB cells ). The PEG₂ spacer maintains excellent enzymatic cleavage efficiency and payload release while providing the pharmacokinetic benefits of PEGylation.

Plasma stability
Class-level inference
Half-life of related Val-Cit-PAB scaffold: 6.0 days (mouse plasma), 9.6 days (monkey plasma). Reported stability comparable to non-cleavable linkers.
May support systemic stability assessment
Values from closely related Val-Cit-PAB structures
ADC cytotoxicity IC50 ovarian cancer FOLR1

Cathepsin B-Triggered Payload Release

Mal‑PEG2‑Val‑Cit‑PABA‑PNP (MW 755.7 g/mol) contains exactly two ethylene glycol repeat units . The PEG₁ analog (MW 739.7 g/mol) offers only one ethylene glycol unit, providing minimal hydrophilicity gain over the non‑PEGylated linker . The PEG₄ analog (MW 871.9 g/mol) incorporates four ethylene glycol units, which can introduce excessive linker length and steric bulk that may hinder efficient payload conjugation or cathepsin B access . The PEG₂ spacer represents the empirical optimum observed in numerous ADC programs, delivering sufficient hydrophilicity to mitigate aggregation while maintaining a compact, protease‑accessible conformation [1].

Enzymatic cleavage
Class-level inference
Val-Cit recognized and cleaved by lysosomal cathepsin B; PABA 1,6-elimination releases unmodified payload. This mechanism contrasts with non-cleavable linkers that require antibody degradation.
Enables bystander-effect research in tumor models
Cleavage specificity should be validated in target cell lines
PEG spacer bioconjugation solubility linker design

Clinically Proven Val-Cit-PABA Scaffold

Systematic PEGylation of dipeptide linkers has been shown to reduce ADC aggregation, a major driver of accelerated plasma clearance and toxicity [1]. In a controlled study, PEGylated linker‑payloads conjugated to RS7 antibody demonstrated minimal aggregation even after thermal stress, whereas non‑PEGylated linkers are known to promote aggregation at DAR ≥ 4 [2]. The PEG₂ spacer in Mal‑PEG2‑Val‑Cit‑PABA‑PNP provides a localized hydrophilic shield that masks the hydrophobicity of the Val‑Cit‑PABA‑payload unit, enabling robust DAR values while preserving biophysical stability and extended circulation half‑life.

Scaffold precedent
Context-dependent
Multiple investigational ADCs in clinical trials use the Val-Cit-PABA scaffold. At least three approved ADCs are based on this cleavable motif.
May support development risk assessment
No direct clinical data for this specific linker derivative
ADC aggregation DAR PEGylation therapeutic index

Mal-PEG2-Val-Cit-PABA-PNP: Key Applications


Next-Generation ADCs with Hydrophobic Payloads

The significantly lower log P (1.87 vs. 5.22 for MC‑Val‑Cit‑PAB‑PNP) and class‑level evidence of reduced aggregation make Mal‑PEG2‑Val‑Cit‑PABA‑PNP ideally suited for conjugating hydrophobic payloads (e.g., MMAE, Eribulin, or tubulin inhibitors) at DAR ≥ 4. The PEG₂ spacer masks payload hydrophobicity, mitigating aggregation and preserving favorable pharmacokinetics [1].

Thiol-Specific Bioconjugation for Targeted Delivery

The potent in vitro cytotoxicity observed with FOLR1‑targeted ADCs (IC50 0.10 nM) [2] supports the use of this linker in programs targeting solid tumor antigens where efficient lysosomal trafficking and cathepsin B‑mediated payload release are critical. The improved hydrophilicity may also enhance tumor penetration and bystander killing.

Tumor-Activated Intracellular Prodrug Release

The maleimide group enables stable thioether conjugation to reduced antibody inter‑chain cysteines under mild, near‑physiological conditions. The Val‑Cit‑PABA‑PNP architecture ensures payload release is restricted to the lysosomal compartment, minimizing systemic toxicity .

Accelerated ADC Development via Validated Scaffold

As the PEG₂ variant provides an intermediate hydrophilicity and linker length between PEG₁ and PEG₄ analogs , this compound serves as a reference standard for systematic SAR investigations aimed at optimizing ADC physicochemical properties, conjugation efficiency, and in vivo performance.

Application
Selection Property
Validation Focus
Hydrophobic payload ADC conjugates
PEG2 spacer for aggregation control
DAR and biophysical characterization
Thiol-directed bioconjugation studies
Maleimide-thiol conjugation chemistry
Conjugation efficiency and stability
Intracellular prodrug release research
Cathepsin B-cleavable Val-Cit-PABA linker
Lysosomal payload release and bystander effect
Scaffold-precedented ADC development
Investigational Val-Cit-PABA scaffold context
Preclinical development risk assessment

Technical Documentation Hub

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55 linked technical documents
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